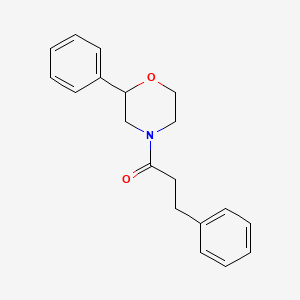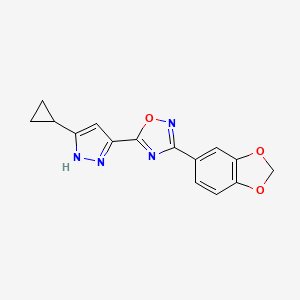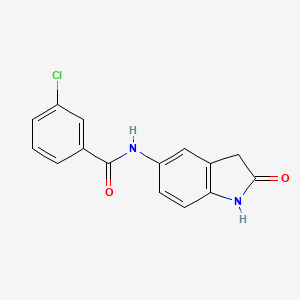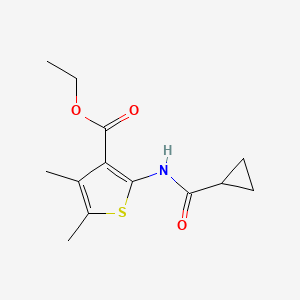
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one
Overview
Description
“3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one” is a chemical compound. The closest related compound found is “[3-(2-phenylmorpholin-4-yl)propyl]amine” with a CAS Number: 1172928-72-1 . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The InChI Code for the related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” is 1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 .Physical And Chemical Properties Analysis
The related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” has a molecular weight of 220.31 . It is a liquid in its physical form .Scientific Research Applications
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis and has been studied for its potential use in pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential use as a corrosion inhibitor, a flame retardant, and a biocide.
Mechanism of Action
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one is known to act as an inhibitor of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain proteins involved in the production of certain hormones.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. It has also been shown to reduce the levels of certain hormones, such as testosterone and progesterone, and to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also relatively non-toxic and has a low cost. However, it can be difficult to handle and can be difficult to store. It can also be difficult to obtain in large quantities.
Future Directions
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has a wide range of potential applications in various fields. It could be used as a catalyst in organic synthesis, as an inhibitor of certain enzymes, as a corrosion inhibitor, as a flame retardant, and as a biocide. It could also be used as a drug for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in the medical and pharmaceutical fields.
Properties
IUPAC Name |
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAAZWNBVBCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)


![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)
![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)

